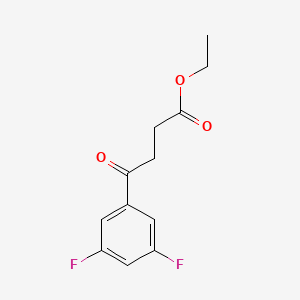

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Description

Significance of α-Keto Ester Functionality in Organic Synthesis and Medicinal Chemistry

The α-keto ester functional group, characterized by a ketone adjacent to an ester, is a highly versatile synthetic intermediate. google.comgoogle.com This arrangement of functional groups provides multiple reaction sites, allowing for a diverse range of chemical transformations. α-Keto esters are precursors to a wide array of other important organic molecules, including α-hydroxy acids and α-amino acids, which are fundamental building blocks of many biologically active compounds. google.comgoogleapis.com

In medicinal chemistry, the α-keto ester moiety is found in various therapeutic agents. For instance, α-ketoamides, which can be derived from α-keto esters, have shown improved pharmacokinetic properties compared to their α-ketoacid and α-ketoester counterparts, including enhanced membrane permeance and greater stability against plasma esterases. The reactivity of the dicarbonyl system allows for interactions with biological targets, making it a privileged motif in drug design.

Impact of Fluorine Substitution on Aromatic Systems in Structure-Activity Relationships and Material Science

The introduction of fluorine atoms into aromatic systems has a profound impact on a molecule's physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism, a crucial strategy in drug development.

In material science, fluorine's unique properties are harnessed to create high-performance materials. Fluorinated compounds are used in the synthesis of fluoropolymers, which exhibit high thermal stability and chemical inertness. These properties make them suitable for a wide range of applications, from aerospace to electronics. The incorporation of fluorine can also modify the optical and electrical properties of materials.

Contextualization of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate within Modern Chemical Investigations

This compound, with its combination of an α-keto ester and a difluorinated aromatic ring, is a prime example of a modern synthetic building block. While specific, in-depth research singling out this exact molecule is not extensively found in publicly available literature, its structure suggests a significant potential role as an intermediate in the synthesis of more complex molecules.

The 3,5-difluorophenyl group provides a metabolically stable aromatic core with altered electronic properties due to the two electron-withdrawing fluorine atoms. The γ-keto ester chain offers a versatile handle for a variety of chemical modifications. A plausible and common method for the synthesis of such aryl ketoesters is the Friedel-Crafts acylation. In this case, it would likely involve the reaction of 1,3-difluorobenzene (B1663923) with an acylating agent like ethyl succinyl chloride (ethyl 4-chloro-4-oxobutyrate) in the presence of a Lewis acid catalyst.

Given its structure, this compound is a valuable precursor for creating novel pharmaceutical candidates and advanced materials. The difluorophenyl moiety is a common feature in many modern drugs, and the keto-ester portion of the molecule allows for the construction of various heterocyclic systems or further functionalization.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 898752-34-6 |

| Molecular Formula | C₁₂H₁₂F₂O₃ |

| Molecular Weight | 242.22 g/mol |

| Boiling Point | 329.6°C at 760 mmHg |

| Density | 1.217 g/cm³ |

| Flash Point | 148.1°C |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUSZIPFWRQAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645584 | |

| Record name | Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-34-6 | |

| Record name | Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 3,5 Difluorophenyl 4 Oxobutyrate and Structural Analogues

Direct Synthetic Routes

Direct synthetic routes encompass methods where the core structure of the target molecule is assembled in a primary reaction sequence.

Esterification Reactions of Related Oxobutanoic Acids

The synthesis of esters from carboxylic acids and alcohols, known as Fischer esterification, is a fundamental reaction in organic chemistry. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed equilibrium reaction can be applied to the synthesis of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate from its corresponding carboxylic acid, 4-(3,5-difluorophenyl)-4-oxobutanoic acid.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This protonation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the alcohol (ethanol in this case). A tetrahedral intermediate is formed, followed by a proton transfer and the elimination of a water molecule to yield the protonated ester. masterorganicchemistry.comchemguide.co.uk Deprotonation of this intermediate regenerates the acid catalyst and provides the final ester product. chemguide.co.uk To drive the equilibrium towards the product, the alcohol is typically used in excess as the solvent, and water is removed as it forms. masterorganicchemistry.com

While a specific documented synthesis of this compound via this method is not detailed in the provided research, the Fischer esterification of a related compound, 4-amino-3,5-difluorobenzoic acid, to its ethyl ester is a well-established procedure, demonstrating the viability of this approach for fluorinated phenyl derivatives. nih.gov

Condensation-Based Approaches

Condensation reactions, particularly the Claisen condensation, are a cornerstone for the synthesis of β-keto esters, which are structurally related to the target compound. This reaction involves the condensation of two ester molecules in the presence of a strong base, such as sodium ethoxide or sodium hydride, to form a β-keto ester.

This approach is widely used for the synthesis of structural analogues like ethyl 4,4-difluoroacetoacetate and ethyl 4,4,4-trifluoroacetoacetate. For instance, ethyl 4,4,4-trifluoroacetoacetate is prepared via the Claisen condensation of ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297) using sodium ethoxide as a catalyst. google.com Similarly, a method for synthesizing ethyl 4,4-difluoroacetoacetate involves the direct reaction of a difluoroacetyl halide (like difluoroacetyl fluoride (B91410) or chloride) with ethyl acetate in the presence of an alkaline catalyst such as sodium ethoxide. google.com This process is advantageous due to its simple, one-step nature. google.com

The general principle involves the deprotonation of the α-carbon of an ester by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester. The Knoevenagel condensation, another key reaction, involves the reaction of aldehydes with active methylene (B1212753) compounds like ethyl acetoacetate, often catalyzed by bases or Lewis acids, to create more complex structures. researchgate.net

Organometallic Coupling Reactions (e.g., Zinc-mediated)

Organometallic coupling reactions provide another direct route to oxobutanoate structures. A notable example is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of activated zinc.

A relevant synthesis for a structural analogue, 4-(2,4,5-trifluorophenyl)-ethyl 3-oxobutanoate, utilizes a zinc-mediated reaction. google.com In this procedure, 2,4,5-trifluorophenylacetonitrile, ethyl α-bromoacetate, and zinc are reacted in tetrahydrofuran (B95107) (THF) to yield the desired product. google.com Another zinc-mediated process has been reported for the preparation of ethyl 4,4-difluoroacetoacetate, involving the reaction of ethyl difluoroacetate (B1230586) with ethyl bromoacetate, although this method is noted to have limitations regarding yield. google.com These examples highlight the utility of zinc as a mediator in forming the carbon-carbon bonds necessary to construct the oxobutanoate backbone.

Synthesis via Precursor Functionalization

This approach involves the synthesis of a core structure that is subsequently modified to yield the final target compound or its analogues.

Derivatization from Fluorinated Acetoacetates

Fluorinated acetoacetates, such as Ethyl 4,4,4-trifluoroacetoacetate, are highly versatile precursors for synthesizing a wide array of more complex molecules, particularly heterocyclic compounds. researchgate.netnih.gov These β-keto esters can undergo reactions with various nucleophiles and electrophiles.

For example, Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts readily with arylidenemalononitriles in the presence of a catalyst like triethylamine (B128534) (NEt₃) to form trifluoromethyl-containing dihydropyran and piperidine (B6355638) derivatives. researchgate.netx-mol.net Furthermore, one-pot, three-component cyclization reactions involving ethyl 4,4,4-trifluoroacetoacetate, an aldehyde (like cycloheptanone), and various dinucleophiles (e.g., diamines, aminoalcohols) can lead to complex, tricyclic azaheterocyclic structures. researchgate.net These reactions demonstrate the utility of fluorinated acetoacetates as building blocks, where the core structure is elaborated through condensation and cyclization to achieve significant molecular complexity.

Preparation of Ethyl 4,4-difluoro-3-oxobutanoate

Ethyl 4,4-difluoro-3-oxobutanoate is a key structural analogue and an important intermediate for various pharmaceuticals. chemicalbook.com Its synthesis is well-documented, primarily through condensation reactions. The most common method is a Claisen-type condensation between ethyl difluoroacetate and ethyl acetate using a base.

In a typical procedure, sodium ethoxide is added to ethyl acetate, and after cooling, ethyl difluoroacetate is introduced. chemicalbook.com The reaction mixture is then heated to drive the reaction to completion. After an acidic workup, the product is isolated with high yields, often exceeding 95%. chemicalbook.com The use of stronger bases like sodium hydride has also been reported to increase reaction yields compared to weaker bases like sodium ethoxide. google.com An alternative approach involves the reaction of 2,2-difluoro-N,N-dimethyl-acetamide with ethyl acetate in the presence of sodium ethoxide. quickcompany.in

A different strategy employs difluoroacetyl halides, which react directly with ethyl acetate in the presence of a base like sodium ethoxide to form Ethyl 4,4-difluoro-3-oxobutanoate in a single step. google.com

Below is a table summarizing various synthetic conditions for Ethyl 4,4-difluoro-3-oxobutanoate.

| Reactants | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Ethyl difluoroacetate, Ethyl acetate | Sodium ethoxide | None (excess reagent) | 10 to 65 | 95.6 |

| 2,2-difluoro-N,N-dimethyl-acetamide, Ethyl acetate | Sodium ethoxide | Ethanol (B145695) | Reflux | 72 |

| Difluoroacetyl fluoride, Ethyl acetate | Sodium ethoxide | Ethyl acetate | -10 to 50 | 65.4 - 70.3 |

Optimization of Reaction Parameters and Process Efficiency

The industrial-scale synthesis of this compound and its analogues necessitates a rigorous optimization of reaction parameters to maximize yield, minimize costs, and ensure process safety and environmental sustainability. The primary synthetic route, a Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with an appropriate acylating agent such as ethyl succinyl chloride, is heavily influenced by the choice of catalyst, reaction conditions, and solvent system.

Catalyst Selection and Reaction Conditions

The selection of an appropriate catalyst is paramount in driving the efficiency of the Friedel-Crafts acylation. The catalyst's role is to activate the acylating agent, typically an acyl halide, facilitating the electrophilic attack on the electron-rich aromatic ring. masterorganicchemistry.com

Lewis Acid Catalysts: Traditionally, strong Lewis acids are employed for this transformation. The choice of catalyst often depends on the reactivity of the aromatic substrate. numberanalytics.com

Aluminum chloride (AlCl₃): A powerful and widely used Lewis acid, AlCl₃ is highly effective for many Friedel-Crafts acylations. masterorganicchemistry.comnumberanalytics.com However, its high reactivity can sometimes lead to side reactions, and it is typically required in stoichiometric amounts, which complicates product work-up and generates significant waste.

Ferric chloride (FeCl₃): Offering a milder alternative to AlCl₃, ferric chloride can be advantageous when dealing with sensitive substrates where a less reactive catalyst is desirable. numberanalytics.com

Boron trifluoride (BF₃): This catalyst is often used when higher selectivity is needed, particularly for reactions involving substrates with sensitive functional groups. numberanalytics.com

A comparative overview of these common Lewis acids is presented below.

| Catalyst | Strength | Selectivity | Typical Use Cases |

| Aluminum chloride (AlCl₃) | Strong | Low | General-purpose Friedel-Crafts acylation, effective for electron-rich aromatics. numberanalytics.com |

| Ferric chloride (FeCl₃) | Moderate | Moderate | Used for milder reaction conditions and with less reactive aromatic compounds. numberanalytics.com |

| Boron trifluoride (BF₃) | Moderate to Weak | High | Preferred for reactions requiring high selectivity and with sensitive functional groups. numberanalytics.com |

Modern and Recoverable Catalysts: Recent advancements focus on developing more sustainable catalytic systems. For deactivated substrates like fluorinated benzenes, rare earth metal triflates, such as Bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃), have proven to be effective. researchgate.net These catalysts can be used in catalytic amounts, are often recoverable, and can be reused without a significant loss of activity. researchgate.net Another approach involves the use of reusable solid catalysts like zeolites and ion-exchange resins, which replace traditional polluting Lewis acids. researchgate.net These solid acids are more environmentally friendly, reduce corrosive waste streams, and simplify the manufacturing process by allowing for their use in continuous fixed-bed reactors. researchgate.net

Reaction conditions such as temperature and reaction time are intrinsically linked to the chosen catalyst and substrate. For instance, reactions employing solid catalysts like zeolites may require higher temperatures, potentially up to 180°C, to achieve satisfactory conversion rates. researchgate.net In contrast, enzymatic reactions, a green alternative for the synthesis of related keto esters, operate under much milder conditions. nih.govresearchgate.net

Solvent Effects and Green Chemistry Considerations

The solvent plays a critical role in Friedel-Crafts acylation by dissolving reactants, influencing reaction rates, and affecting selectivity. numberanalytics.com However, the growing emphasis on green chemistry in pharmaceutical synthesis has prompted a re-evaluation of traditional solvent choices. mdpi.com

Conventional Solvents: Historically, halogenated hydrocarbons have been common solvents for this reaction.

Dichloromethane: A popular choice due to its ability to dissolve a wide range of substrates and its relatively low boiling point, which simplifies removal post-reaction. numberanalytics.com

Chloroform: Offers a good balance between reactivity and selectivity. numberanalytics.com

Nitrobenzene: As a highly polar solvent, it can enhance the reaction rate but also carries the risk of promoting side reactions. numberanalytics.com

The properties and impact of these solvents are summarized in the table below.

| Solvent | Key Properties | Impact on Reaction |

| Dichloromethane | Low boiling point, good solubility for many substrates. | Widely used, facilitates easy work-up. numberanalytics.com |

| Chloroform | Good balance of properties. | Provides a good compromise between reaction rate and selectivity. numberanalytics.com |

| Nitrobenzene | High polarity. | Can increase the rate of reaction but may also lead to undesirable side products. numberanalytics.com |

Green Chemistry Approaches: The principles of green chemistry aim to reduce waste and minimize the use of hazardous substances. mdpi.com This has led to significant research into alternative solvents and solvent-free conditions.

Solvent-Free Synthesis: Conducting reactions without a solvent is a primary goal of green chemistry as it eliminates a major source of industrial waste. mdpi.com Solvent-free Friedel-Crafts acylation of fluorobenzene (B45895) has been successfully demonstrated, showcasing a viable path toward more sustainable production. researchgate.net Similarly, enzymatic syntheses of related oxobutyrate derivatives have been optimized under solvent-free conditions, achieving high yields. nih.govresearchgate.net

Greener Solvents: When a solvent is necessary, the focus shifts to more environmentally benign options. Ethyl acetate, for example, is considered a greener solvent and is used in various organic syntheses. google.commdpi.com

Catalyst-Focused Green Chemistry: A significant green approach involves replacing hazardous and non-recyclable catalysts. As mentioned previously, the use of solid, reusable acid catalysts like zeolites is a key strategy. researchgate.net This not only circumvents the environmental issues associated with catalysts like AlCl₃ but also streamlines the purification process, aligning with both economic and environmental goals. researchgate.netsphinxsai.com

By optimizing catalyst selection and embracing green chemistry principles regarding solvent use, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Derivatization Pathways of Ethyl 4 3,5 Difluorophenyl 4 Oxobutyrate

Reactions at the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack and reduction reactions. The presence of the electron-withdrawing 3,5-difluorophenyl group is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted benzoylacetates.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is susceptible to attack by a wide range of nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to add to the ketone to form tertiary alcohols. For instance, the reaction with a Grignard reagent would proceed via a nucleophilic addition to the carbonyl carbon, followed by protonation during workup to yield the corresponding tertiary alcohol.

Another important class of nucleophilic addition reactions involves the formation of cyanohydrins upon treatment with hydrogen cyanide or a cyanide salt. This reaction is typically reversible and can be catalyzed by either acid or base.

Reductions to Hydroxybutyrates

The ketone functionality of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate can be selectively reduced to a secondary alcohol, yielding the corresponding ethyl 4-(3,5-difluorophenyl)-4-hydroxybutyrate. This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the selective reduction of ketones in the presence of esters. askfilo.comquora.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. askfilo.com It is anticipated that NaBH₄ would efficiently reduce the ketone of the title compound to the corresponding secondary alcohol without affecting the ethyl ester group.

For stereoselective reductions, various asymmetric catalysts can be employed to produce enantiomerically enriched hydroxybutyrates. Both chemical and biocatalytic methods are well-established for the asymmetric reduction of β-keto esters. Chiral metal complexes and enzymes like carbonyl reductases have shown high enantioselectivity in the reduction of similar substrates. nih.govnih.gov

Table 1: Predicted Conditions for Reduction of the Ketone Moiety

| Reagent | Solvent | Expected Product | Notes |

|---|---|---|---|

| NaBH₄ | Methanol or Ethanol | Ethyl 4-(3,5-difluorophenyl)-4-hydroxybutyrate | Selective for the ketone. |

| Asymmetric Catalyst (e.g., Chiral Ru complex) | Various organic solvents | Enantiomerically enriched Ethyl 4-(3,5-difluorophenyl)-4-hydroxybutyrate | Allows for the synthesis of specific stereoisomers. |

| Baker's Yeast (Saccharomyces cerevisiae) | Aqueous buffer | Enantiomerically enriched Ethyl 4-(3,5-difluorophenyl)-4-hydroxybutyrate | A common biocatalyst for asymmetric ketone reductions. |

Transformations Involving the Ester Group

The ethyl ester group of the molecule can undergo several important transformations, most notably hydrolysis to the corresponding carboxylic acid and transesterification to form different esters.

Hydrolysis to Carboxylic Acids

The hydrolysis of the ethyl ester to 4-(3,5-difluorophenyl)-4-oxobutanoic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of an aqueous acid, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.ukchemguide.co.uk To drive the equilibrium towards the carboxylic acid, a large excess of water is generally used. chemguide.co.ukchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.

Table 2: Predicted Conditions for Ester Hydrolysis

| Conditions | Reagents | Product |

|---|---|---|

| Acidic | H₂O, cat. H₂SO₄ or HCl, heat | 4-(3,5-difluorophenyl)-4-oxobutanoic acid |

Transesterification Reactions

Transesterification involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of a catalyst. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com The choice of catalyst can depend on the specific substrates and desired reaction conditions. To ensure a high yield of the new ester, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com

A variety of catalysts have been developed for the transesterification of β-keto esters, including environmentally benign options. The reaction is generally mild and tolerates a wide range of functional groups.

Reactivity of the α-Methylene Group Adjacent to the Carbonyl and Ester

The methylene (B1212753) group situated between the ketone and the ester functionalities is particularly reactive due to the electron-withdrawing effects of both carbonyl groups. This makes the α-protons acidic and readily removable by a base to form a stable enolate ion. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This reaction is a fundamental method for introducing alkyl substituents at the α-position.

Condensation Reactions: The activated methylene group can also participate in condensation reactions with aldehydes and ketones. A notable example is the Knoevenagel condensation, where the enolate reacts with an aldehyde or ketone to form an α,β-unsaturated product after dehydration. wikipedia.org This reaction is often catalyzed by a weak base. wikipedia.org

Another important reaction is the Mannich reaction, which involves the aminoalkylation of the acidic proton of the α-methylene group with formaldehyde (B43269) and a primary or secondary amine. This reaction provides a route to β-amino carbonyl compounds.

Table 3: Predicted Reactions Involving the α-Methylene Group

| Reaction Type | Reagents | Expected Product Type |

|---|

Alkylation and Arylation Reactions

The carbon atom situated between the two carbonyl groups (the α-carbon to the ketone and the ester) is known as an active methylene position. The protons on this carbon are significantly acidic due to the electron-withdrawing effect of both adjacent carbonyl groups, which stabilize the resulting conjugate base (an enolate) through resonance.

This property allows this compound to readily undergo deprotonation by a suitable base (e.g., sodium ethoxide, potassium carbonate) to form a nucleophilic enolate. This enolate can then react with various electrophiles in alkylation and arylation reactions.

Alkylation: In these reactions, the enolate attacks an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic SN2 reaction to form a new carbon-carbon bond at the C-3 position. Studies on analogous ethyl 4-aryl-3-oxobutanoates have demonstrated that double alkylation is also possible, leading to disubstituted products. researchgate.netamanote.com

| Reaction Type | Electrophile | Base | Expected Product Structure |

|---|---|---|---|

| Mono-alkylation | Alkyl Halide (R-X) | NaOEt, K₂CO₃ | Ethyl 3-alkyl-4-(3,5-difluorophenyl)-4-oxobutyrate |

| Di-alkylation | Alkyl Halide (R-X, R'-X) | NaH, LDA | Ethyl 3,3-dialkyl-4-(3,5-difluorophenyl)-4-oxobutyrate |

Arylation: While less common than alkylation, arylation at the active methylene position can be achieved through transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org Methodologies such as the Buchwald-Hartwig or similar palladium-catalyzed systems can be employed to couple the enolate of the ketoester with aryl halides or triflates, installing a phenyl or other aryl group at the C-3 position. mdpi.comnih.gov

Annulation and Cyclization Reactions for Heterocycle Formation (e.g., Pyrazoles, Pyrazolones, Piperidines)

The 1,3-dicarbonyl motif in this compound is an ideal starting point for synthesizing a variety of heterocyclic compounds through condensation and cyclization reactions.

Pyrazoles and Pyrazolones: The most common route to pyrazoles from 1,3-dicarbonyl compounds is the Knorr pyrazole (B372694) synthesis. jk-sci.com This reaction involves the condensation of the β-ketoester with hydrazine (B178648) or a substituted hydrazine. The reaction proceeds via nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. wikipedia.orgmdpi.commdpi.com When the ester carbonyl is involved in the cyclization after initial condensation at the ketone, a pyrazolone (B3327878) (a pyrazole ring with a ketone group) is formed. youtube.com The use of an unsymmetrical hydrazine (e.g., phenylhydrazine) can lead to the formation of two regioisomers. nih.gov

| Reagent | Catalyst/Conditions | Resulting Heterocycle | General Mechanism |

|---|---|---|---|

| Hydrazine (NH₂NH₂) | Acetic Acid, Heat | 5-(3,5-difluorobenzyl)-1H-pyrazol-3(2H)-one | Condensation at ketone, cyclization at ester, dehydration. |

| Phenylhydrazine (PhNHNH₂) | Acetic Acid, Heat | 5-(3,5-difluorobenzyl)-2-phenyl-1,2-dihydropyrazol-3-one (and regioisomer) | Condensation, intramolecular cyclization, dehydration. organic-chemistry.org |

Piperidines: Substituted piperidines can be synthesized using multicomponent reactions, with the Hantzsch pyridine (B92270) synthesis being a classic example that can be adapted. fiveable.mewikipedia.org In a modified approach, this compound can react with an aldehyde and an ammonia (B1221849) source (like ammonium (B1175870) acetate) to form a dihydropyridine (B1217469) intermediate. youtube.comorganic-chemistry.org This intermediate, upon subsequent reduction of the pyridine ring (e.g., via catalytic hydrogenation), would yield a highly functionalized piperidine (B6355638) derivative. The reaction typically involves a Knoevenagel condensation followed by a Michael addition and cyclization. chemtube3d.com Analogous reactions with similar ketoesters have been shown to produce piperidine derivatives. x-mol.net

| Reaction Name | Key Reagents | Intermediate | Final Heterocycle (after reduction) |

|---|---|---|---|

| Hantzsch-type Synthesis | Aldehyde (R-CHO), Ammonia source (NH₄OAc) | Substituted Dihydropyridine | Substituted Piperidine |

Influence of the Difluorophenyl Substituent on Molecular Reactivity

The 3,5-difluorophenyl group exerts a powerful influence on the reactivity of the entire molecule primarily through its strong electron-withdrawing inductive effect (-I). While fluorine atoms do possess lone pairs capable of a positive resonance effect (+R), for halogens the inductive effect is dominant.

This net electron withdrawal has two major consequences:

Increased Electrophilicity of the Ketone Carbonyl: The electron density at the C-4 carbonyl carbon is significantly reduced by the pull from the difluorinated ring. This makes the carbonyl carbon more electrophilic and, therefore, more susceptible to attack by nucleophiles. brainkart.comresearchgate.net This enhanced reactivity is crucial in the initial step of condensation reactions, such as those with hydrazines for pyrazole synthesis, as it facilitates the initial nucleophilic addition. Studies on other fluorinated ketones confirm this trend of enhanced reactivity. nih.govsapub.org

Increased Acidity of Methylene Protons: The inductive pull of the difluorophenyl group is transmitted through the C-4 carbonyl to the adjacent C-3 methylene group. This effect, combined with the electron-withdrawing nature of the C-1 ester group, makes the protons on C-3 exceptionally acidic. This heightened acidity facilitates the formation of the enolate anion under milder basic conditions, which is the key reactive intermediate for the alkylation and arylation reactions discussed previously.

An in-depth spectroscopic and structural analysis of this compound is not possible at this time due to the absence of publicly available, detailed experimental data. Extensive searches for specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and IR spectral information for this compound have not yielded the necessary data to fulfill the comprehensive article outline as requested.

Scientific literature and chemical databases readily provide information for similar compounds, but the specific characterization data for this compound remains elusive. The generation of a thorough and accurate scientific article, as per the user's instructions, is contingent on the availability of this foundational data. Without access to peer-reviewed research or database entries detailing the synthesis and spectroscopic analysis of this specific molecule, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing on the advanced spectroscopic and structural characterization of this compound cannot be generated.

Advanced Spectroscopic and Structural Characterization of Ethyl 4 3,5 Difluorophenyl 4 Oxobutyrate

Mass Spectrometry

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of a compound by measuring its mass with very high precision. For Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate, the molecular formula is established as C₁₂H₁₂F₂O₃. HRMS provides the experimental mass-to-charge ratio (m/z) of the molecular ion, which can be compared to the calculated theoretical mass.

The theoretical monoisotopic mass of C₁₂H₁₂F₂O₃ is calculated to be 242.0755 g/mol . An experimental HRMS measurement yielding a value extremely close to this theoretical mass, typically within a few parts per million (ppm), serves as definitive confirmation of the compound's elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂F₂O₃ |

| Theoretical Monoisotopic Mass | 242.0755 g/mol |

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the mass of the intact molecular ion. When analyzing this compound by ESI-MS, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer.

In positive ion mode, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, with an m/z value corresponding to its molecular weight plus the mass of a proton. Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed depending on the purity of the sample and solvents. While specific fragmentation data for this compound is not widely published, collision-induced dissociation (CID) experiments on the [M+H]⁺ ion would likely lead to characteristic cleavages, such as the loss of the ethoxy group (-OC₂H₅) or cleavage of the butyrate (B1204436) chain, providing valuable structural information.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is essential for verifying the purity of this compound and for analyzing it within complex mixtures.

In a typical LCMS analysis, a reversed-phase HPLC column (such as a C18 column) would be used to separate the compound from any impurities or starting materials. nih.gov The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid modifier like formic acid to improve peak shape and ionization efficiency. nih.gov As the compound elutes from the column, it enters the mass spectrometer (commonly an ESI source), which provides a mass spectrum for the separated peak, confirming its identity and assessing its purity.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

As of this writing, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, the following sections discuss the expected structural features based on the analysis of similar fluorinated organic compounds.

Based on its chemical structure, several key geometric features would be anticipated for this compound in the solid state. The 3,5-difluorophenyl ring is expected to be largely planar. The orientation of the butanoyl chain relative to this ring would be a key conformational feature. Due to steric and electronic factors, the molecule would adopt a conformation that minimizes repulsion and maximizes favorable interactions.

In the absence of strong hydrogen bond donors like -OH or -NH groups, the crystal packing of this compound would be governed by weaker intermolecular forces. The fluorine atoms, despite their high electronegativity, are generally poor hydrogen bond acceptors. However, weak C-H···F and C-H···O hydrogen bonds are expected to play a significant role in the crystal packing.

Computational Chemistry and Theoretical Investigations of Ethyl 4 3,5 Difluorophenyl 4 Oxobutyrate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the behavior of molecules at the electronic level. These methods can offer profound insights into the structural, reactive, and spectroscopic characteristics of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate.

Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) stands as a robust quantum chemical method for probing the electronic structure of molecules. Through the calculation of molecular orbitals, electron density, and associated properties, it is possible to forecast the reactivity of this compound.

Key parameters that would be ascertained in such an investigation include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in predicting a molecule's reactivity. The energy of the HOMO correlates with its electron-donating capability, whereas the LUMO energy is indicative of its electron-accepting ability. The energy gap between the HOMO and LUMO serves as an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual depiction of the charge distribution within a molecule. It aids in the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are prospective sites for chemical reactions.

Fukui Functions: These functions are employed to predict the local reactivity of various atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks.

Hypothetical Data Table for Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates the energy of the highest occupied molecular orbital; related to the ionization potential. |

| ELUMO | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also valuable for predicting a range of spectroscopic parameters, which can assist in the experimental characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method. A comparison of these predicted spectra with experimental data can help to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to produce a theoretical IR spectrum. This facilitates the assignment of vibrational modes observed in an experimental IR spectrum to particular functional groups and atomic motions within the molecule.

Hypothetical Data Table for Predicted vs. Experimental Spectroscopic Data of this compound

| Spectroscopic Data | Hypothetical Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| 1H NMR (δ, ppm) - Aromatic CH | 7.2 - 7.5 | 7.1 - 7.4 |

| 13C NMR (δ, ppm) - Carbonyl C=O | 195.0 | 196.5 |

| IR (cm-1) - Carbonyl C=O stretch | 1715 | 1710 |

| IR (cm-1) - C-F stretch | 1120 | 1125 |

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or enzyme (receptor). This technique is extensively used in drug discovery to elucidate the interactions between a potential drug candidate and its biological target.

Prediction of Ligand-Target Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Although specific biological targets for this compound have not been extensively documented, molecular docking could be utilized to explore its potential interactions with various enzymes or receptors where structurally analogous molecules have demonstrated activity. For instance, keto-ester compounds have been explored as potential inhibitors for a variety of enzymes.

A standard molecular docking workflow would entail:

Retrieving the 3D structure of the target protein from a database such as the Protein Data Bank (PDB).

Preparing the structure of this compound and optimizing its geometry.

Employing docking software to position the ligand within the active site of the receptor and to score the various binding poses based on their predicted binding affinity.

The primary output of a docking simulation is a binding score (often expressed in kcal/mol), which provides an estimation of the strength of the interaction between the ligand and its target.

Identification of Putative Binding Sites and Modes

In addition to forecasting binding affinity, molecular docking offers comprehensive details regarding the binding mode of the ligand within the target's active site. This includes the identification of specific amino acid residues that interact with the ligand and the characterization of these interactions.

Key interactions that would be subject to analysis include:

Hydrogen Bonds: These are vital for the specificity and stability of ligand-protein binding.

Hydrophobic Interactions: These occur between the nonpolar regions of the ligand and the protein.

Van der Waals Interactions: These encompass general attractive or repulsive forces between atoms.

Pi-Pi Stacking: These are interactions that occur between aromatic rings.

Hypothetical Data Table for Predicted Interactions of this compound with a Hypothetical Enzyme Active Site

| Amino Acid Residue | Interaction Type | Hypothetical Distance (Å) |

|---|---|---|

| Ser122 | Hydrogen Bond with Carbonyl Oxygen | 2.9 |

| Tyr234 | Pi-Pi Stacking with Phenyl Ring | 4.5 |

| Leu78 | Hydrophobic Interaction with Ethyl Group | - |

| Phe265 | Hydrophobic Interaction with Phenyl Ring | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that seeks to formulate a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR model for a series of analogs of this compound could be formulated to predict their activity against a particular biological target. The development of such a model would involve:

Data Set: A curated collection of molecules with known biological activities (e.g., IC50 values).

Molecular Descriptors: The calculation of various numerical values that describe the physicochemical properties of the molecules, such as lipophilicity, electronic properties, and steric parameters.

Model Development: The use of statistical methods, such as multiple linear regression or machine learning algorithms, to construct an equation that correlates the descriptors with the observed biological activity.

Validation: The assessment of the model's predictive capability using an external set of compounds not included in the training set.

Hypothetical Data Table for a Simple QSAR Model

| Compound | logP (Descriptor 1) | Dipole Moment (Descriptor 2) | Observed Activity (pIC50) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| Analog 1 | 2.1 | 2.5 | 5.8 | 5.9 |

| Analog 2 | 2.5 | 2.9 | 6.2 | 6.1 |

| Analog 3 | 2.9 | 3.2 | 6.5 | 6.4 |

Hypothetical QSAR Equation: pIC50 = 0.5 * logP + 0.8 * Dipole Moment + 3.2

Correlation of Structural Descriptors with Biological or Chemical Activities

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological or chemical activities. For this compound, a hypothetical QSAR study would involve the calculation of various molecular descriptors.

Key Structural Descriptors:

Electronic Descriptors: These describe the electronic aspects of the molecule. For instance, the presence of two highly electronegative fluorine atoms on the phenyl ring significantly influences the electron distribution. This would be quantified by descriptors such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy, for example, might suggest a higher susceptibility to nucleophilic attack at the carbonyl carbon.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific conformational parameters (e.g., dihedral angles) would be calculated. The steric bulk of the difluorophenyl group could play a crucial role in its binding affinity to a potential biological target.

Hydrophobic Descriptors: The lipophilicity of a molecule, often quantified by its partition coefficient (logP), is critical for its pharmacokinetic properties, such as membrane permeability. The difluoro-substitution on the phenyl ring would be expected to increase the lipophilicity of the molecule compared to its non-fluorinated analog.

Hypothetical Correlation:

A hypothetical QSAR model might reveal, for instance, that a specific range of LUMO energy combined with a certain molecular volume is correlated with enhanced inhibitory activity against a particular enzyme. Such a model, once validated, could be used to predict the activity of novel, related compounds before their synthesis.

Illustrative Data Table of Calculated Descriptors (Hypothetical):

| Descriptor | Hypothetical Value | Potential Implication |

| LogP | 2.85 | Moderate lipophilicity, potentially good membrane permeability. |

| Dipole Moment | 3.5 D | Significant polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | -8.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| Molecular Surface Area | 250 Ų | Influences steric interactions with binding sites. |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.

Conformational Dynamics:

Stability Analysis:

Illustrative Data Table of MD Simulation Parameters (Hypothetical):

| Parameter | Hypothetical Value/Condition | Purpose |

| Simulation Time | 100 nanoseconds | To allow for sufficient sampling of conformational space. |

| Force Field | AMBER or CHARMM | To define the potential energy of the system. |

| Solvent Model | TIP3P Water | To simulate an aqueous environment. |

| Temperature | 300 K | To simulate physiological conditions. |

| Pressure | 1 atm | To simulate physiological conditions. |

Research Applications and Broader Scientific Implications of Ethyl 4 3,5 Difluorophenyl 4 Oxobutyrate

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The reactivity of the 1,3-dicarbonyl moiety within Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate allows it to participate in a wide range of cyclocondensation reactions, which are fundamental for building ring structures common in pharmacologically active compounds.

The compound serves as a foundational building block for synthesizing a variety of heterocyclic systems. The presence of the 3,5-difluorophenyl group is particularly significant, as fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug design.

Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives: The synthesis of pyrazoles, a class of compounds known for a wide spectrum of biological activities, can be readily achieved through the reaction of β-ketoesters like this compound with hydrazine (B178648) derivatives. nih.govslideshare.net This reaction, known as the Knorr pyrazole synthesis, is a classic and efficient method for creating the pyrazole ring. slideshare.net Depending on the reaction conditions and the substituted hydrazine used, either pyrazoles or their corresponding keto-analogs, pyrazolones, can be formed. nih.gov These scaffolds are central to many pharmaceuticals with analgesic, anti-inflammatory, and anticancer properties. nih.govnih.gov

Piperidine (B6355638) Derivatives: Piperidine is another crucial scaffold in medicinal chemistry. While direct synthesis from this compound is less common, derivatives of this ketoester can be incorporated into multi-step synthetic pathways to produce complex piperidine analogues. nih.govnih.gov For instance, the ketoester can be used to build a carbon chain that is later cyclized through reductive amination or other ring-closing strategies to form the piperidine ring. nih.gov

Pyrimidine (B1678525) Derivatives: Pyrimidines are a core component of nucleic acids and a privileged structure in drug discovery. researchgate.netbu.edu.eg The Biginelli reaction, a one-pot multicomponent reaction, provides a direct route to dihydropyrimidines by condensing a β-ketoester, an aldehyde, and urea (B33335) or thiourea. bu.edu.eg this compound is a suitable β-ketoester for this reaction, leading to the formation of pyrimidine derivatives carrying the 3,5-difluorophenyl substituent. nih.govresearchgate.net Such compounds are investigated for a range of activities, including as potential EGFR inhibitors for cancer therapy. nih.gov

Thiadiazole Derivatives: Thiadiazoles are five-membered rings containing sulfur and nitrogen that are bioisosteres of pyrimidines and oxadiazoles, granting them a broad range of pharmacological activities, including anticancer and antimicrobial effects. nih.govnih.govmdpi.comisres.org The synthesis of thiadiazole derivatives from this compound would typically involve its conversion into an intermediate such as a thiosemicarbazide, followed by an acid-catalyzed cyclization and dehydration to form the 1,3,4-thiadiazole (B1197879) ring. The resulting 3,5-difluorophenyl-substituted thiadiazoles are of interest for their potential antiproliferative properties. mdpi.com

| Scaffold | General Synthetic Method | Potential Biological Significance |

|---|---|---|

| Pyrazole | Condensation with hydrazine derivatives (Knorr Synthesis) slideshare.net | Anti-inflammatory, analgesic, anticancer nih.gov |

| Pyrazolone | Condensation with substituted hydrazines nih.gov | Antidepressant, anticonvulsant |

| Piperidine | Multi-step synthesis involving reductive amination of derived intermediates nih.gov | Dopamine transporter ligands, various CNS applications nih.gov |

| Pyrimidine | Multicomponent reaction with an aldehyde and urea/thiourea (Biginelli Reaction) bu.edu.eg | Anticancer (EGFR inhibitors), antiviral researchgate.netnih.gov |

| Thiadiazole | Conversion to thiosemicarbazone followed by cyclization | Anticancer, antibacterial, anti-inflammatory nih.govmdpi.com |

In the context of total synthesis of complex natural products, this compound can be envisioned as a valuable C4 building block. Retrosynthetic analysis often involves disconnecting a target molecule into smaller, readily available fragments. The subject compound provides a fragment that introduces a difluorinated aromatic ring and a four-carbon chain with versatile handles (a ketone and an ester) for further chemical manipulation. These functional groups allow for chain extension, cyclizations, and various other transformations necessary to construct intricate molecular architectures.

Potential in Materials Science Applications

The unique electronic properties conferred by fluorine atoms suggest potential applications for this compound and its derivatives in the field of materials science, although this area remains largely exploratory.

Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. Derivatives of this compound could be used to synthesize monomers that are then polymerized. For example, heterocyclic derivatives like thiophenes bearing a 3,5-difluorophenyl side group could be synthesized and subsequently electropolymerized. mdpi.com The incorporation of the difluorophenyl moiety could modulate the polymer's conductivity, band gap, and stability, making it potentially useful for applications in organic electronics such as sensors or organic thin-film transistors. mdpi.comresearchgate.net

While less documented, the compound could potentially be used as a dopant in organic materials. Its electron-withdrawing difluorophenyl group could alter the electronic properties of a host material, a strategy used to modify the performance of organic semiconductors. However, there is limited specific research demonstrating this application for this compound itself.

Investigations into Biological Interactions and Mechanisms of Action

Direct studies on the biological activity of this compound are scarce, as it is primarily regarded as a synthetic intermediate. The scientific interest lies not in the compound itself, but in the biological activities of the complex molecules derived from it. The inclusion of the 3,5-difluorophenyl motif is a deliberate design choice aimed at enhancing the pharmacological profile of the final products. For example, many kinase inhibitors developed as anticancer agents feature fluorinated phenyl rings to improve binding affinity to the target enzyme's active site and to enhance metabolic stability, thereby increasing the drug's half-life in the body. Therefore, the broader scientific implication of this compound is its role in enabling the exploration of new chemical space in drug discovery, particularly for creating potent and selective inhibitors of enzymes like EGFR, which are implicated in various cancers. nih.gov

| Compound Name |

|---|

| This compound |

| Hydrazine |

| Urea |

| Thiourea |

| Thiosemicarbazide |

| Oxadiazole |

| Thiophene |

Potential for Enzyme and Receptor Binding Studies

The chemical structure of this compound, which features a difluorophenyl ring and a ketoester moiety, suggests that it could be a candidate for investigation in various enzyme and receptor binding studies.

Enzyme Inhibition: The electrophilic nature of the ketone and ester groups could facilitate interactions with the active sites of various enzymes. For instance, compounds with similar ketoester functionalities have been explored as inhibitors of proteases, esterases, and other hydrolases. The difluorophenyl group can enhance binding affinity and modulate the electronic properties of the molecule, potentially leading to specific inhibitory activities.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) Binding: The difluorophenyl motif is present in some known inhibitors of EGFR TK, a key target in cancer therapy. While no direct binding data for this compound exists, its structural similarity to precursors of more complex EGFR inhibitors suggests that it could serve as a scaffold or starting point for the development of new EGFR TK ligands.

Potential Modulatory Effects on Key Cellular Pathways

Given the foundational roles of the enzymes and receptors mentioned above, this compound and its derivatives could plausibly exert modulatory effects on various cellular pathways.

Cell Proliferation: By potentially interacting with targets like EGFR TK, this compound could be investigated for its effects on signaling cascades that control cell growth and proliferation. Studies on relevant cancer cell lines could elucidate any cytostatic or cytotoxic effects.

Metabolic Pathways: As a ketoester, the compound could potentially be metabolized by cellular enzymes, or it could interfere with metabolic pathways. For example, it might interact with enzymes involved in fatty acid or glucose metabolism. Metabolomic studies could reveal any significant alterations in cellular metabolite profiles upon treatment with this compound.

Table 1: Potential Research Areas for this compound

| Research Area | Potential Application/Interaction | Rationale |

|---|---|---|

| Enzyme Inhibition | Investigation as an inhibitor of hydrolases (e.g., proteases, esterases). | Presence of reactive ketoester functionality. |

| Receptor Binding | Screening for binding affinity to EGFR TK. | Contains a difluorophenyl group found in some EGFR TK inhibitors. |

| Assessment of interaction with GTP binding proteins. | General structural features warrant investigation. | |

| Cellular Pathways | Analysis of effects on cancer cell proliferation. | Potential interaction with growth factor signaling pathways. |

Future Research Directions and Perspectives

The lack of existing research on this compound presents a clear opportunity for future scientific inquiry. The following areas represent promising avenues for investigation.

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

While the synthesis of this compound can be envisioned through established methods like Friedel-Crafts acylation, there is room for the exploration of more efficient and environmentally benign synthetic routes. Future research could focus on:

Catalytic Friedel-Crafts Reactions: Developing highly efficient catalytic systems that minimize the use of stoichiometric Lewis acids, thereby reducing waste and improving the atom economy of the synthesis.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

Alternative Coupling Strategies: Investigating cross-coupling reactions that could provide a more convergent and flexible approach to the synthesis of this and related compounds.

Design of Derivatives for Targeted Molecular Interactions

This compound is an ideal starting point for the design and synthesis of a library of derivatives to probe structure-activity relationships. Future work in this area could involve:

Modification of the Ester Group: Replacing the ethyl ester with a variety of other alkyl or aryl groups to modulate solubility, cell permeability, and metabolic stability.

Derivatization of the Ketone: Converting the ketone to other functional groups, such as oximes, hydrazones, or heterocyclic rings, to explore different binding modes with target proteins.

Further Substitution of the Phenyl Ring: Introducing additional substituents onto the difluorophenyl ring to fine-tune electronic properties and steric interactions.

Advanced Mechanistic Studies of Chemical and Biological Transformations

Should this compound be found to have interesting chemical or biological properties, advanced mechanistic studies would be warranted. These could include:

Kinetic Studies: Investigating the kinetics of its reactions, whether in a synthetic context or in its interaction with a biological target, to understand the underlying mechanisms.

Computational Modeling: Using density functional theory (DFT) and molecular docking to model its reactivity and binding interactions at a molecular level.

Isotopic Labeling Studies: Employing isotopically labeled versions of the compound to trace its metabolic fate within cells and to elucidate the mechanisms of any observed biological transformations.

Table 2: Future Research Directions for this compound

| Research Direction | Focus Area | Example Approaches |

|---|---|---|

| Synthetic Methodologies | Efficiency and Sustainability | Catalytic Friedel-Crafts, Flow Chemistry, Cross-Coupling Reactions. |

| Derivative Design | Structure-Activity Relationship | Ester modification, Ketone derivatization, Phenyl ring substitution. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 3,5-difluorobenzene with ethyl 4-chloro-4-oxobutyrate, using Lewis acids like AlCl₃ or FeCl₃ in anhydrous dichloromethane. Solvent polarity and temperature (e.g., 0–5°C for controlled reactivity) significantly impact yield . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from fluorinated byproducts.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹H NMR : The 3,5-difluorophenyl group exhibits distinct aromatic splitting patterns (doublet of doublets due to meta-fluorine coupling) at δ 7.2–7.5 ppm. The ethyl ester group shows a triplet (~δ 1.2 ppm) and quartet (~δ 4.1 ppm).

- ¹⁹F NMR : Two equivalent fluorine atoms at δ -110 to -115 ppm (meta-substitution) .

- IR : Strong carbonyl stretches at ~1730 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone).

- MS : Molecular ion peak at m/z 256 (C₁₂H₁₁F₂O₃⁺) with fragmentation patterns confirming the difluorophenyl moiety .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability tests indicate decomposition at >100°C, with optimal storage at -20°C under inert atmosphere to prevent ester hydrolysis. Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal <5% degradation when protected from light .

Advanced Research Questions

Q. How does the 3,5-difluorophenyl group influence electronic properties compared to other aryl substituents (e.g., 4-chlorophenyl or 3-methoxyphenyl)?

- Methodological Answer : Computational studies (DFT, B3LYP/6-31G*) reveal that fluorine’s strong electron-withdrawing effect reduces the electron density on the ketone carbonyl, increasing its electrophilicity by ~15% compared to methoxy-substituted analogs. This enhances reactivity in nucleophilic additions, as shown in comparative kinetic assays .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated aryl ketone esters?

- Methodological Answer : Discrepancies often arise from trace moisture (deactivating Lewis acids) or varying stoichiometry. Systematic DOE (Design of Experiments) approaches recommend:

- Strict anhydrous conditions (molecular sieves).

- Molar ratios of 1:1.2 (aryl substrate:acylating agent).

- Real-time monitoring via in situ IR to track ketone formation .

Q. How can this compound serve as a precursor in targeted drug synthesis, such as kinase inhibitors?

- Methodological Answer : The difluorophenyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, it can be reduced to a β-keto alcohol intermediate for coupling with piperazine derivatives, as seen in p38 MAP kinase inhibitors . Reaction pathways should prioritize Pd-catalyzed cross-coupling or reductive amination under mild conditions (e.g., NaBH₃CN, pH 7–8) to preserve stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.